
Ethyl 7-aminobenzofuran-4-carboxylate
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Overview
Description
Ethyl 7-aminobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. For example, the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . Subsequent reduction of the nitro group yields the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-aminobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Introduction of different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., Raney-Ni) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction can produce various amino-substituted benzofurans.
Scientific Research Applications
Ethyl 7-aminobenzofuran-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-aminobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
- Ethyl 4-aminobenzofuran-2-carboxylate
- Ethyl 5-aminobenzofuran-2-carboxylate
- Ethyl 6-aminobenzofuran-3-carboxylate
Comparison: Ethyl 7-aminobenzofuran-4-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds . For example, the position of the amino group can influence the compound’s ability to interact with biological targets and its overall pharmacological profile.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 7-aminobenzofuran-4-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization and functionalization steps. For example, silyl enol ethers can be added to benzoquinone esters under acidic conditions to form the benzofuran core, followed by esterification and amination . Key reaction parameters include temperature control (e.g., 0–5°C during cyclization to prevent side reactions) and catalyst selection (e.g., FeCl₃ for oxidative ring closure) . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 6.5–7.5 ppm) .
- X-ray crystallography : SHELXL refines bond lengths (e.g., C–O bonds: 1.36–1.43 Å) and angles, while hydrogen bonding networks (O–H···O distances: 2.6–2.8 Å) are analyzed using Olex2 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. How do solubility and stability considerations influence experimental design with this compound?
The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aminobenzofuran core is light-sensitive. Stability tests under varying pH (4–9) and temperatures (−20°C to 25°C) recommend storage in amber vials at −20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound analogs be resolved?
Contradictions often arise from structural variations (e.g., substituent positioning). For example:
Compound | Substituent | Activity |
---|---|---|
Analog A | 5-Hydroxy | Anticancer (IC₅₀: 12 µM) |
Analog B | 5-Chloro | Inactive |
Comparative molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can identify target binding affinity differences. Validate via enzyme inhibition assays (e.g., kinase profiling) . |
Q. What computational strategies predict the compound’s interactions with biological targets?
- Docking : Use Schrödinger Suite or MOE to model interactions with receptors (e.g., EGFR kinase). Focus on hydrogen bonds (amide NH with Asp831) and π-π stacking (benzofuran with Phe723) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (75% → 88%) by enhancing cyclization efficiency .
- Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., 90% yield in benzofuran core formation) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed using SHELX?
Challenges include twinning and weak diffraction. SHELXL’s TWIN and BASF commands refine twin laws, while ADPs (anisotropic displacement parameters) resolve disorder in the ethyl ester group . R₁ values < 0.05 and wR₂ < 0.10 ensure reliability .
Q. Methodological Notes
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-amino-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-6H,2,12H2,1H3 |
InChI Key |
UMWUYADBWNIYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=COC2=C(C=C1)N |
Origin of Product |
United States |
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